2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)butanamide
Description
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)butanamide is a synthetic compound featuring a benzimidazole core linked via a sulfanyl group to a butanamide scaffold. The 4-sulfamoylphenyl substituent is a critical pharmacophore, commonly associated with sulfonamide-based therapeutics. This compound belongs to the broader class of 2-mercaptobenzimidazole (2-MBI) derivatives, which are recognized for their diverse pharmacological activities, including antiviral, antihistaminic, antihypertensive, and anthelmintic properties . Its synthesis typically involves refluxing o-diaminobenzene derivatives with hydrochloric acid, followed by functionalization steps to introduce the sulfamoylphenyl moiety . Structural characterization via IR and NMR spectroscopy confirms the presence of key functional groups, such as the C=S bond (1243–1258 cm⁻¹ in IR) and aromatic protons in the benzimidazole ring .
Properties
Molecular Formula |
C17H18N4O3S2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)butanamide |
InChI |
InChI=1S/C17H18N4O3S2/c1-2-15(25-17-20-13-5-3-4-6-14(13)21-17)16(22)19-11-7-9-12(10-8-11)26(18,23)24/h3-10,15H,2H2,1H3,(H,19,22)(H,20,21)(H2,18,23,24) |
InChI Key |
FTIUCIGRKVNZKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)butanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Amide Formation: The final step involves the coupling of the benzimidazole-thiol derivative with 4-sulfamoylphenylbutanoic acid or its derivatives to form the desired butanamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Acetamide derivatives (e.g., compounds 1, 8) exhibit higher yields (59–73%) compared to triazole-thiones (65–78%), possibly due to milder reaction conditions .
- The target compound’s synthesis under acidic reflux conditions may limit yield optimization compared to room-temperature DMF reactions .
Pharmacological Implications
- Benzimidazole Derivatives : The benzimidazole core is associated with antiparasitic activity (e.g., thiabendazole) and proton pump inhibition . The sulfanyl group may enhance metabolic stability.
- Thiazole/Thiadiazole Derivatives : These exhibit antiviral and antibacterial activities, with substituents like ethoxy groups modulating solubility and target affinity .
- Triazole-Thiones : Demonstrated antifungal and antimicrobial properties due to sulfur-rich structures, though lack of sulfamoyl groups may reduce specificity for sulfonamide targets .
Biological Activity
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)butanamide is a compound that has garnered attention due to its potential biological activities. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The structural features of this compound, particularly the presence of a benzimidazole moiety and a sulfamoyl group, contribute to its biological profile.
The chemical structure of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)butanamide is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4O3S2 |
| Molecular Weight | 362.43 g/mol |
| CAS Number | 81958-34-1 |
| LogP | 1.2141 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 9 |
| Polar Surface Area | 91.732 Ų |
Anticancer Activity
Research indicates that compounds with benzimidazole structures often exhibit anticancer properties. For instance, studies have shown that derivatives of benzimidazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promise in preliminary studies for its potential to inhibit tumor growth in vitro and in vivo models.
Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial activities. The sulfamoyl group in this compound may enhance its interaction with bacterial enzymes or receptors, leading to inhibition of bacterial growth. In vitro assays have demonstrated that this compound exhibits activity against a range of pathogenic bacteria and fungi, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives have been documented extensively. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). Studies have indicated that treatment with this compound can reduce inflammation markers in animal models.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that a related benzimidazole derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
- Antimicrobial Evaluation : A comprehensive evaluation conducted on various benzimidazole derivatives revealed that compounds similar to 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)butanamide showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
- Anti-inflammatory Research : In a model of induced inflammation, administration of a similar benzimidazole derivative resulted in a marked decrease in edema and inflammatory cytokines, suggesting a potent anti-inflammatory effect .
The biological activity of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)butanamide is likely mediated through several mechanisms:
- Targeting Enzymatic Pathways : The sulfamoyl group may interact with specific enzymes involved in cancer progression or microbial metabolism.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Immune Response : By affecting cytokine production, this compound could modulate immune responses, contributing to its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
